ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate
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Overview
Description
ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with 3-methylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group and pyrazole ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another trifluoromethyl-containing compound with different reactivity and applications.
Ethyl 4,4,4-trifluoro-3-oxobutanoate: A structurally similar compound with a keto group instead of a pyrazole ring.
Uniqueness
ethyl 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoate is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-(3-methylpyrazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-3-17-9(16)6-8(10(11,12)13)15-5-4-7(2)14-15/h4-5,8H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCBFBPCJDQCMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=CC(=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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